2-Anilinoacetophenone

Übersicht

Beschreibung

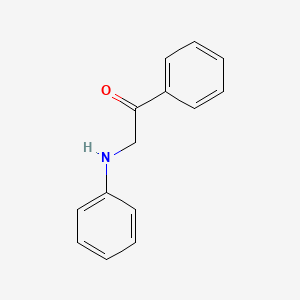

2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO. It is also known as 2’-Aminoacetophenone. This compound consists of a benzene ring attached to an acetophenone group and an aniline group. It is primarily used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Anilinoacetophenone involves the condensation of this compound with fluorinated esters. This reaction is typically carried out by boiling the mixture in tetrahydrofuran (THF) for one hour in the presence of lithium hydride, using a 1:1.2 molar ratio of ketone to ester.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Anilinoacetophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: N-phenyl-2-polyfluoroalkyl-4-quinolones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Anilinoacetophenone

This compound can be synthesized through various methods, often involving the reaction of acetophenone with aniline under specific conditions. One common approach includes the Mannich reaction, where acetophenone is reacted with aniline and formaldehyde to form the desired compound. This method has been optimized for yield and purity, making it a reliable synthesis route in laboratory settings.

Biological Activities

Anticancer Properties : Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising activity against HepG2 liver cancer cells with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Inhibition of Enzymes : The compound has also been investigated for its ability to inhibit key enzymes such as tyrosinase and ribonucleotide reductase (RNR). These enzymes are crucial in melanin production and DNA synthesis, respectively, making this compound a candidate for further development in skin-related therapies and anti-cancer drugs .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the development of various derivatives through reactions such as:

- Formation of Thioglyoxamides : The compound can react with elemental sulfur and other anilines to produce N-arylthioglyoxamides. This reaction has been optimized to yield moderate to high product yields, showcasing its utility in synthesizing sulfur-containing compounds .

- Synthesis of Benzothiazoles : A novel three-component reaction involving this compound, aniline, and elemental sulfur has been developed to synthesize 2-aroylbenzothiazoles. This method is notable for its use of environmentally friendly reagents and conditions .

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties. Its ability to act as a ligand in coordination chemistry allows for the development of metal complexes that exhibit interesting optical and electronic properties. These materials have potential applications in organic electronics and photonic devices.

Case Studies

- Anticancer Research : A study investigated the cytotoxic effects of this compound derivatives against multiple cancer cell lines. The results demonstrated that specific modifications to the compound could enhance its potency and selectivity towards cancer cells, paving the way for new drug formulations .

- Organic Synthesis Innovations : Researchers have successfully employed this compound in the synthesis of complex heterocycles via multi-component reactions. These reactions not only streamline synthetic pathways but also improve overall yields compared to traditional methods .

Wirkmechanismus

The mechanism of action of 2-Anilinoacetophenone involves altering the permeability of cell membranes in fungi, leading to the inhibition of their growth. This compound interacts with various enzymes and proteins, including mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells, affecting the cellular structure and function of the target organisms.

Vergleich Mit ähnlichen Verbindungen

2-Aminoacetophenone: This compound is structurally similar but lacks the aniline group.

4-Aminoacetophenone: Another similar compound with the amino group in the para position.

2-Hydroxyacetophenone: This compound has a hydroxyl group instead of an amino group.

Uniqueness: 2-Anilinoacetophenone is unique due to its specific combination of an acetophenone group and an aniline group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

2-Anilinoacetophenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of anilines with bromoacetophenones in dry acetonitrile, yielding high purity and yield (81-87%) for various derivatives . The structure consists of an aniline group attached to an acetophenone moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound derivatives have been investigated across several studies, revealing promising results in different therapeutic areas.

1. Antimicrobial Activity

Research has shown that 2-anilinoacetophenones exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth. A study reported that certain derivatives showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound Derivative | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound A | 32 | E. coli |

| This compound B | 16 | Staphylococcus aureus |

| This compound C | 64 | Pseudomonas aeruginosa |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A preliminary screening indicated that certain derivatives exhibited cytotoxic activity against six different cancer cell lines, including breast and lung cancer cells. The IC50 values ranged significantly, indicating varying efficacy among the derivatives.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 15 | This compound A |

| A549 (Lung) | 20 | This compound B |

| HeLa (Cervical) | 25 | This compound C |

The mechanism by which 2-anilinoacetophenones exert their biological effects is believed to involve interaction with cellular targets such as DNA and proteins. Molecular docking studies have indicated that these compounds can bind effectively to bovine serum albumin (BSA) and calf thymus DNA (ctDNA), suggesting potential as chemotherapeutic agents .

Binding Studies:

- BSA Interaction: The binding constant for certain derivatives was found to be moderate, indicating stable interactions through non-covalent forces.

- DNA Interaction: The compounds preferentially bind to the guanine-cytosine rich regions within the minor groove of DNA, which may disrupt normal cellular processes leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications on the aniline ring could enhance antimicrobial potency, providing insights into structure-activity relationships .

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that specific substitutions on the acetophenone moiety significantly increased cytotoxicity. For example, a derivative with a chloro substituent exhibited enhanced activity against MCF-7 cells compared to its unsubstituted counterpart .

Eigenschaften

IUPAC Name |

2-anilino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMQHFJAVOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360610 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5883-81-8 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?

A1: Recent research demonstrates the versatility of this compound as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, this compound can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Q2: What are the advantages of using this compound in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?

A2: The use of this compound offers several benefits in the synthesis of these heterocycles:

- Simplicity and Efficiency: The reactions employing this compound are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.

- Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.